molecular formula C10H12ClNO B12951046 3-Amino-1-chloro-4-phenylbutan-2-one

3-Amino-1-chloro-4-phenylbutan-2-one

Cat. No.: B12951046
M. Wt: 197.66 g/mol
InChI Key: CNNSBPMDYXZFTQ-UHFFFAOYSA-N
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Description

3-Amino-1-chloro-4-phenylbutan-2-one is an organic compound with the molecular formula C10H12ClNO It is a chiral molecule, often used in research and industrial applications due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-chloro-4-phenylbutan-2-one typically involves the reaction of 4-phenylbutan-2-one with chlorinating agents followed by amination.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to achieve the desired purity levels .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, H2/Pd

    Substitution: NaOH, KOH, ROH

Major Products Formed:

Scientific Research Applications

3-Amino-1-chloro-4-phenylbutan-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-chloro-4-phenylbutan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include modulation of enzymatic activity or receptor binding, leading to downstream biological effects .

Comparison with Similar Compounds

  • 3-Amino-1-chloro-4-phenylbutan-2-ol
  • 3-Amino-1-chloro-4-phenylbutan-2-amine
  • 3-Amino-1-chloro-4-phenylbutan-2-carboxylic acid

Comparison: 3-Amino-1-chloro-4-phenylbutan-2-one is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity compared to its analogs. For instance, the presence of the ketone group in this compound makes it more reactive in nucleophilic addition reactions compared to its alcohol or amine counterparts .

Properties

IUPAC Name

3-amino-1-chloro-4-phenylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-7-10(13)9(12)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNSBPMDYXZFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)CCl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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